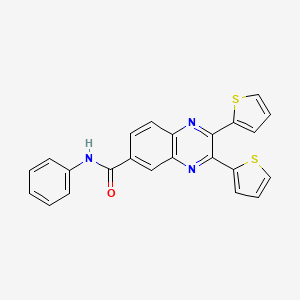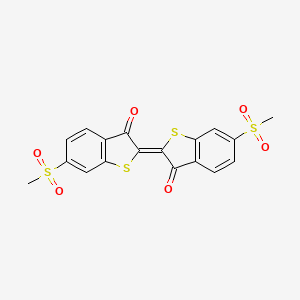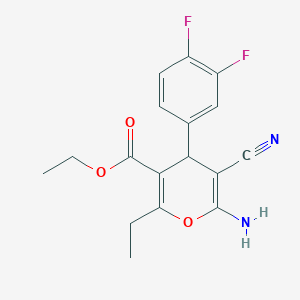
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as BBD, is a synthetic compound that has been widely used in scientific research. BBD is a biquinoline derivative that has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins, as a photosensitizer for photodynamic therapy, and as a ligand for metal complexes. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structure and properties make it a versatile compound for many different applications.
作用機序
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is not fully understood, but it is believed to involve its ability to interact with DNA and other biomolecules. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to bind to DNA and RNA, which can affect their structure and function. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can inhibit the growth of cancer cells and bacteria, and can induce apoptosis (programmed cell death) in cancer cells. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have anti-inflammatory and analgesic effects in animal models. However, more research is needed to fully understand the biological effects of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in vivo.
実験室実験の利点と制限
One advantage of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments is its versatility. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be used in a variety of applications, from fluorescent probes to OLEDs. Another advantage is its stability and ease of synthesis. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using relatively simple methods and is stable under a variety of conditions. However, one limitation of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is its potential toxicity. While N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
将来の方向性
There are many possible future directions for research on N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. One area of interest is the development of new applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in materials science, such as in the development of new electronic devices. Another area of interest is the development of new therapeutic applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, such as in the treatment of cancer or bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide and its potential toxicity in vivo.
合成法
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethylphenylamine with 4,4'-dichloro-3,3'-biquinoline-2,2'-dicarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. Other methods involve the use of different starting materials or different reaction conditions, but the overall process is similar.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-[(3,4-dimethylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O2/c1-21-13-15-25(17-23(21)3)39-35(41)33-27-9-5-7-11-31(27)37-19-29(33)30-20-38-32-12-8-6-10-28(32)34(30)36(42)40-26-16-14-22(2)24(4)18-26/h5-20H,1-4H3,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRYYGKIDMNJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)


![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)


![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5176487.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)